molecular formula C10H11N3 B12883900 4-Methyl-3-phenyl-1H-pyrazol-1-amine CAS No. 99939-02-3

4-Methyl-3-phenyl-1H-pyrazol-1-amine

Cat. No.: B12883900
CAS No.: 99939-02-3
M. Wt: 173.21 g/mol
InChI Key: VWLMOTIPDQCTRR-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-1H-pyrazol-1-amine is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol. It belongs to the phenylpyrazole class of organic compounds, which are characterized by a pyrazole ring bound to a phenyl group. This scaffold is recognized as a privileged structure in medicinal chemistry and is found in a great number of drugs and drug candidates . Researchers value this core structure for its versatility in synthesizing novel bioactive molecules. Pyrazole derivatives, in general, have been widely reported to exhibit a range of pharmacological properties, including serving as antimicrobial agents . The specific substitution pattern on the pyrazole ring makes it a valuable intermediate for further chemical modification and exploration in various research applications. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99939-02-3

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-3-phenylpyrazol-1-amine

InChI

InChI=1S/C10H11N3/c1-8-7-13(11)12-10(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3

InChI Key

VWLMOTIPDQCTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C2=CC=CC=C2)N

Origin of Product

United States

Significance of Pyrazole 1 Amine Scaffolds in Heterocyclic Chemistry

The pyrazole (B372694) nucleus is a cornerstone in heterocyclic chemistry, and the introduction of an amine group at the N1 position, creating a pyrazole-1-amine scaffold, imparts unique properties and reactivity to the molecule. This structural motif is of considerable interest due to its potential applications in various scientific domains.

The pyrazole ring itself is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comglobalresearchonline.net The addition of an N-amino group can further enhance or modify these biological profiles, making pyrazole-1-amines attractive targets for drug discovery programs. mdpi.com The amino group can act as a key interaction point with biological targets, such as enzymes and receptors, through hydrogen bonding. nih.gov

From a synthetic chemistry perspective, the pyrazole-1-amine scaffold offers a versatile platform for the construction of more complex molecular architectures. The exocyclic amine group can be readily functionalized, allowing for the introduction of a wide range of substituents and the creation of diverse chemical libraries for screening purposes. This versatility makes them valuable building blocks in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of significant interest in medicinal chemistry. nih.gov

Historical Perspectives on Pyrazole Synthesis and Derivatives Relevant to Pyrazole 1 Amines

Classical Cyclocondensation Approaches

Traditional methods for pyrazole synthesis often rely on the cyclocondensation of a 1,3-dielectrophilic component with a hydrazine derivative. nih.govchim.it These methods are well-established and provide a reliable route to a wide array of pyrazole structures.

Cyclocondensation of Carbonyl Compounds with Hydrazine Derivatives

The Knorr pyrazole synthesis, a classic and widely used method, involves the reaction of 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org This approach allows for the formation of the pyrazole ring through a condensation reaction. researchgate.net The versatility of this method is enhanced by the in-situ generation of 1,3-dicarbonyl compounds from precursors like enolates and carboxylic acid chlorides, which can then react with hydrazines in a one-pot multicomponent reaction. nih.gov For instance, the reaction of β-ketoesters with hydrazines can lead to the formation of pyrazoles, though the reaction with substituted hydrazines like methylhydrazine may result in a mixture of regioisomers. beilstein-journals.org

Another variation involves the use of α,β-unsaturated carbonyl compounds, which react with hydrazines via a Michael addition followed by cyclocondensation and subsequent oxidation to yield the aromatic pyrazole ring. nih.gov The choice of hydrazine derivative is crucial; for example, using tosylhydrazine can directly lead to the aromatic pyrazole through elimination. nih.gov

A specific example is the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature. nih.govnih.gov This demonstrates the condensation of a pre-formed pyrazole (acting as the carbonyl equivalent) with an aldehyde and another pyrazole molecule.

ReactantsCatalystProductReference
3-Methyl-1-phenyl-5-pyrazolone, BenzaldehydesSodium Acetate4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) nih.govnih.gov
Enolates, Carboxylic acid chlorides, HydrazinesLiHMDS3,4,5-substituted pyrazoles nih.gov
β-Ketoesters, Hydrazines-Pyrazoles beilstein-journals.org

Synthesis from Carboxylic Acid Precursors via Ketonitrile Intermediates

An alternative to using dicarbonyl compounds is the synthesis via β-ketonitrile intermediates, which are then cyclized with hydrazine derivatives. mdpi.combeilstein-journals.org This method is particularly useful for the synthesis of 5-aminopyrazoles. chim.it The process can start from carboxylic acids, which are first converted to their corresponding esters. mdpi.com A subsequent Claisen condensation of the ester with a nitrile, often facilitated by a strong base like sodium tert-butoxide, yields the β-ketonitrile. chim.it This intermediate is then treated with hydrazine or its derivatives to form the 5-aminopyrazole ring. mdpi.comchim.it

For example, 5-alkyl-3-amino-1H-pyrazoles have been synthesized starting from carboxylic acids. The acid is esterified, and the resulting ester is reacted with sodium hydride and acetonitrile to generate a ketonitrile intermediate, which is then cyclized with hydrazine hydrate. mdpi.com Similarly, a one-pot synthesis of pyrazoles from (hetero)arenes and carboxylic acids has been developed, proceeding through the formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org

Starting MaterialKey IntermediateFinal ProductReference
Carboxylic Acidsβ-Ketonitrile5-Alkyl-3-amino-1H-pyrazoles mdpi.com
(Hetero)arenes, Carboxylic AcidsKetones, β-DiketonesSubstituted Pyrazoles rsc.org
Estersβ-Ketonitriles5-Aminopyrazoles chim.it

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. ut.ac.irnih.gov This approach is highly efficient and aligns with the principles of green chemistry. ut.ac.ir

One-Pot Pseudo Multi-Component Condensations

Pseudo-multicomponent reactions involve the sequential addition of reagents in a one-pot fashion without the isolation of intermediates. These strategies have been successfully applied to the synthesis of various pyrazole derivatives. For instance, a pseudo-three-component condensation of 1H-pyrazole-4-carbaldehydes with two equivalents of 4-hydroxycoumarin or dimedone in the presence of an acid catalyst yields pyrazolylxanthenedione derivatives. mdpi.com

Another example is the synthesis of dihydropyrano[2,3-c]pyrazoles via a one-pot reaction of substituted aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. ut.ac.ir This reaction can be catalyzed by various catalysts, including preheated fly-ash, making it a cost-effective and environmentally friendly method. ut.ac.ir Similarly, the synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved through a four-component reaction of ethyl benzoylacetate, malononitrile, aryl aldehydes, and hydrazine hydrate under different catalytic conditions. mdpi.com

ReactantsCatalystProductReference
1H-Pyrazole-4-carbaldehydes, 4-Hydroxycoumarin/DimedoneConcentrated HClPyrazolylxanthenediones mdpi.com
Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine HydratePreheated Fly-AshDihydropyrano[2,3-c]pyrazoles ut.ac.ir
Ethyl Benzoylacetate, Malononitrile, Aryl Aldehydes, Hydrazine HydrateCholine chloride:thiourea (DES)Pyrano[2,3-c]pyrazole-5-carbonitriles mdpi.com

Catalytic Systems in Multi-Component Pyrazole Synthesis

Various catalytic systems have been developed to enhance the efficiency and selectivity of multicomponent pyrazole syntheses. beilstein-journals.org These catalysts can be metallic or non-metallic and can operate under homogeneous or heterogeneous conditions. For instance, copper-catalyzed three-component reactions of enaminones, hydrazine, and aryl halides have been used to synthesize 1,3-substituted pyrazoles. beilstein-journals.org In this domino reaction, the pyrazole ring forms first, followed by an N-arylation via a Ullmann coupling. nih.gov

Lewis acids like Samarium(III) chloride (SmCl₃) have been shown to catalyze the C-acylation of β-ketoesters, which, after cyclization with hydrazine, yield 3,4,5-substituted pyrazoles. beilstein-journals.org Other catalysts, such as molecular iodine, aluminum chloride, and various solid-supported and nanoparticle-mediated catalysts like CuO/ZrO₂, have also been employed in three-component syntheses of pyrazoles from malononitrile, aldehydes, and hydrazines. beilstein-journals.org The use of magnetic nanoparticles, such as copper ferrite (CuFe₂O₄) and Fe₃O₄, offers the advantage of easy catalyst recovery and reuse. nih.gov

CatalystReactantsProductReference
CopperEnaminones, Hydrazine, Aryl Halides1,3-Substituted Pyrazoles nih.govbeilstein-journals.org
SmCl₃β-Ketoesters, Acylating agents, Hydrazine3,4,5-Substituted Pyrazoles beilstein-journals.org
CuFe₂O₄ NanoparticlesAlkyl Nitrile derivatives, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl AcetoacetatePyrano[2,3-c]-pyrazoles nih.gov
Fe₃O₄ NanoparticlesEthyl Acetoacetate, Hydrazine Hydrate, Aldehydes/Ketones, MalononitrilePyranopyrazoles nih.gov

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful and convergent method for constructing five-membered heterocyclic rings like pyrazoles. This reaction typically involves a 1,3-dipole reacting with a dipolarophile. In the context of pyrazole synthesis, nitrile imines, often generated in situ from hydrazonoyl halides, serve as the 1,3-dipole, which then reacts with an alkene or alkyne. acs.org

An efficient [3+2] cycloaddition has been reported between vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides, providing pyrazole derivatives with high regioselectivity. acs.org Silver-mediated [3+2] cycloaddition of the stable and odorless N-isocyanoiminotriphenylphosphorane with terminal alkynes also offers a mild and versatile route to pyrazoles. organic-chemistry.org Furthermore, a phosphine-free [3+2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines at room temperature yields functionalized pyrazoles with high selectivity. organic-chemistry.org A base-mediated formal [3+2] cycloaddition of β,γ-alkenyl esters with p-tolylsulfonylazide has also been developed for the synthesis of 3,5-disubstituted pyrazoles. sciengine.com

1,3-Dipole SourceDipolarophileCatalyst/MediatorProductReference
Hydrazonoyl Halides (in situ Nitrile Imine)Vinylsulfonium Salts-Pyrazole derivatives acs.org
N-IsocyanoiminotriphenylphosphoraneTerminal AlkynesSilverPyrazoles organic-chemistry.org
Dialkyl AzodicarboxylatesSubstituted Propargylamines-Functionalized Pyrazoles organic-chemistry.org
p-Tolylsulfonylazideβ,γ-Alkenyl EstersDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)3,5-Disubstituted Pyrazoles sciengine.com

Utilizing Diazo Compounds and Alkynes

A primary and effective method for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction between diazo compounds and alkynes. researchgate.netrsc.org This approach is atom-economical and can often be performed under mild conditions. nih.gov The reaction typically proceeds by heating the diazo compound with an alkyne, sometimes without the need for a catalyst or solvent, leading to high yields of the pyrazole product. researchgate.netrsc.org

The versatility of this method allows for the synthesis of a wide array of pyrazole derivatives, including those with sulfoximine groups, by reacting sulfoximine diazo compounds with alkynes bearing electron-withdrawing groups. nih.gov The reaction of diazo compounds derived from aldehydes with terminal alkynes can regioselectively produce 3,5-disubstituted pyrazoles. nih.gov

Table 1: Examples of Pyrazole Synthesis via Diazo-Alkyne Cycloaddition

Diazo Compound PrecursorAlkyneConditionsProductYieldReference
Methyl phenylacetate / Tosyl azidePhenylacetylene80 °C, neat3-Carbomethoxy-4,5-diphenylpyrazole91% rsc.org
4-Chlorobenzaldehyde / Ethyl diazoacetatePhenylacetylene80 °C, neat3-(4-Chlorophenyl)-5-phenyl-4-carbethoxypyrazole90% rsc.org
α-Tetralone / Tosyl azideDimethyl acetylenedicarboxylate80 °C, neatSpiro[tetralone-2,3'-pyrazole] derivative95% rsc.org
N-TBDPS methyltolylsulfoximineDimethyl acetylenedicarboxylateToluene, 80 °CN-TBDPS-S-methyl-S-tolyl-sulfoximinyl pyrazole70% nih.gov

This table illustrates the reaction between various diazo compounds and alkynes to form pyrazole derivatives.

Alternative Dipolar Cycloaddition Pathways

Beyond diazo compounds, other 1,3-dipoles are instrumental in pyrazole synthesis, offering alternative routes to diverse pyrazole structures. Nitrilimines and sydnones are two such prominent examples. mdpi.com

Nitrilimines, which can be generated in situ from precursors like arylhydrazones or hydrazonyl chlorides, readily undergo [3+2] cycloaddition with alkenes and alkynes. nih.govnih.gov For instance, the reaction of a vinyl derivative with a nitrilimine generated from an arylhydrazone yields a 1,3,5-substituted pyrazole in good yield. nih.gov A highly regioselective and efficient synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been developed using an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction between enaminones and nitrilimines. nih.gov

Sydnones, another class of mesoionic 1,3-dipoles, react with alkynes to form pyrazoles, often with the extrusion of carbon dioxide. A novel base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.org

Advanced and Emerging Synthetic Techniques

Recent advancements in synthetic methodology have introduced powerful techniques for pyrazole synthesis, focusing on improving efficiency, safety, scalability, and control over product formation.

Flow Chemistry Applications for Pyrazole Synthesis

Flow chemistry has emerged as a transformative technology for organic synthesis, offering significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, faster reactions, improved reproducibility, and seamless integration of synthesis and purification steps. galchimia.com The application of flow chemistry has been particularly valuable in addressing the limitations of conventional pyrazole synthesis methods, enabling more efficient, scalable, and environmentally friendly processes. mdpi.com

A notable example is the two-step continuous-flow synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. rsc.org This process involves a copper-mediated alkyne homocoupling followed by a Cope-type hydroamination of the resulting 1,3-diyne. rsc.org Another efficient flow process involves the synthesis of pyrazoles from acetophenones and dimethylformamide dimethyl acetal (DMADMF) to form an enaminone intermediate, which then reacts with hydrazine. galchimia.com

Table 2: Comparison of Batch vs. Flow Synthesis of Pyrazolopyrimidinone

ParameterBatch SynthesisFlow SynthesisReference
Starting Materials Arylaldehydes, PyrazolesArylaldehydes, Pyrazoles mdpi.com
Catalyst Sulphonated graphene oxideSulphonated graphene oxide mdpi.com
Reaction Time 9 hours16 minutes mdpi.com
Yield ~80-85%~80-85% mdpi.com

This table highlights the significant reduction in reaction time achieved by using flow chemistry for the synthesis of pyrazolopyrimidinone derivatives.

Oxidative Dehydrogenative Coupling Strategies for Pyrazol-5-amines

Oxidative dehydrogenative coupling represents a modern and efficient strategy for forming new bonds. A novel approach for the selective synthesis of azopyrrole derivatives involves the oxidative dehydrogenative coupling of pyrazol-5-amines. acs.orgacs.org This strategy's outcome can be controlled by the catalytic system employed. nih.gov

One pathway involves an iodine-catalyzed reaction that simultaneously installs C–I and N–N bonds through intermolecular iodination and oxidation. nih.gov An alternative pathway uses a copper catalyst for the oxidative coupling of pyrazol-5-amines, directly yielding azopyrroles. acs.org These reactions are valued for their mild conditions and high bond-forming efficiency. nih.gov

Table 3: Catalytic Systems for Oxidative Dehydrogenative Coupling of Pyrazol-5-amines

Catalyst SystemOxidantProduct TypeKey FeaturesReference
Iodine (I2) TBHPIodo-substituted azopyrrolesSimultaneous C-I and N-N bond formation acs.orgnih.gov
Copper(I) Iodide (CuI) TBHPAzopyrrolesDirect conversion to azopyrroles acs.orgnih.gov

This table compares the different catalytic systems used in the oxidative dehydrogenative coupling of pyrazol-5-amines and the resulting products.

Reductive Amination Protocols for N-Substituted Pyrazol-5-amines

Reductive amination is a widely used method for forming C-N bonds and is applicable to the synthesis of N-substituted pyrazol-5-amines. The process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported via a solvent-free condensation/reduction sequence starting from the corresponding pyrazol-5-amine and p-methoxybenzaldehyde. researchgate.net Similarly, the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with various primary and secondary amines has been studied, with sodium triacetoxyborohydride proving to be an effective reducing agent. ineosopen.org This methodology is also central to the synthesis of N-substituted pyrrolidones from levulinic acid and primary amines, where an imine intermediate is formed and subsequently hydrogenated. rsc.org

Regioselective Synthesis and Control of Isomer Formation

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity to avoid the formation of isomeric mixtures. rsc.org The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers, particularly with an unsymmetrical diketone. rsc.org

Modern synthetic methods have been developed to address this issue. For example, the one-pot synthesis of highly substituted pyrazoles from an active methylene reagent, isothiocyanate, and hydrazine demonstrates high chemo-selectivity. nih.gov The reaction of the intermediate with hydrazine selectively occurs at one of two electrophilic centers, leading to a single N1-substituted pyrazole product. nih.gov The regioselectivity of 1,3-dipolar cycloadditions can also be finely tuned. The reaction of diazo compounds with electron-deficient alkynes often proceeds with significant regioselectivity. researchgate.net Furthermore, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been shown to afford polysubstituted pyrazoles with excellent regioselectivity. acs.org Factors such as steric hindrance and the electronic nature of the substituents on both the dipole and the dipolarophile play a crucial role in directing the outcome of the cycloaddition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to this compound and its derivatives is no exception. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a comprehensive picture of the molecular framework can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra of pyrazole derivatives provide fundamental information for confirming their proposed structures. researchgate.net The chemical shifts of the protons and carbons are indicative of their local electronic environment.

In a representative derivative, 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone, the ¹H NMR spectrum in DMSO-d₆ shows a characteristic singlet for the methyl protons (CH₃) at approximately 1.87 ppm. mdpi.com The benzylic proton appears as a singlet around 5.73 ppm. mdpi.com The aromatic protons of the phenyl and indole rings resonate in the downfield region, typically between 6.91 and 7.75 ppm. mdpi.com The NH proton of the indole ring is observed as a singlet at a more downfield chemical shift, around 10.90 ppm. mdpi.com

The ¹³C NMR spectrum of the same derivative in DMSO-d₆ reveals the methyl carbon signal at approximately 11.94 ppm. mdpi.com The benzylic carbon resonates around 36.42 ppm. mdpi.com The carbons of the aromatic rings appear in the range of 112.00 to 143.04 ppm. mdpi.com

These spectral data, when compared with those of similar known compounds, provide strong evidence for the successful synthesis and structural integrity of the target molecule.

Interactive Data Table: ¹H and ¹³C NMR Data for a this compound Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₃1.87 (s, 3H)11.94
Benzylic CH5.73 (s, 1H)36.42
Aromatic CH6.91-7.75 (m)112.00-143.04
NH10.90 (s, 1H)-

Data obtained for 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone in DMSO-d₆. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within a molecule. science.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to piece together the molecular puzzle. rsc.org

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in identifying neighboring protons and tracing out spin systems within the molecule.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on the assignments of their attached protons. researchgate.net

HMBC spectra display correlations between protons and carbons that are separated by two or three bonds. researchgate.netresearchgate.net This technique is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, in N-alkylated pyrazole derivatives, the HMBC experiment is fundamental in assigning the regiochemistry by observing long-range correlations between the N-CH₂ protons and the pyrazole ring carbons. rsc.org

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the complete covalent structure of the molecule. nih.gov

Investigation of Tautomeric Forms via NMR Spectroscopy

Pyrazoles and their derivatives can exist in different tautomeric forms, and NMR spectroscopy is a powerful tool for studying these equilibria. bohrium.com The presence of multiple tautomers in solution can be detected by the appearance of distinct sets of signals in the NMR spectra. mdpi.com

For example, in some pyrazolone derivatives, keto-enamine and enol-imine tautomers can coexist. mdpi.com The ¹H NMR spectrum of such a mixture would show separate signals for the NH and OH protons of the different tautomeric forms. mdpi.com The relative integrals of these signals can provide an estimate of the equilibrium constant between the tautomers.

The study of tautomerism is crucial as the different tautomers may exhibit distinct chemical reactivity and biological activity. Factors such as solvent polarity and temperature can influence the position of the tautomeric equilibrium. bohrium.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. wikipedia.orglibretexts.org

Characteristic Vibrational Modes for Functional Group Identification

The IR spectrum of a this compound derivative will exhibit several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

For a derivative like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the IR spectrum confirms the presence of aromatic rings with a band around 1626 cm⁻¹. mdpi.com The N-H stretching vibrations of the aniline amino group typically appear as two distinct bands in the region of 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com In other pyrazole derivatives, C=N stretching vibrations can be observed in the range of 1614-1543 cm⁻¹. mdpi.com The presence of a methyl group is indicated by C-H stretching and bending vibrations, although these can sometimes be obscured by other signals.

Interactive Data Table: Characteristic IR Frequencies for a this compound Derivative

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-H (amine)Stretch3328, 3448
C=C (aromatic)Stretch1626
C=NStretch1614-1543

Data obtained for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline and a pyrazolone derivative. mdpi.commdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound and its derivatives, mass spectrometry provides crucial confirmation of the molecular formula. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. For instance, for 3-methyl-1-phenyl-1H-pyrazol-5-amine, the molecular weight is 173.21 g/mol , and its mass spectrum would show a significant peak at this m/z value. nist.gov

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule breaks apart in a predictable manner, and the analysis of the fragment ions can help to confirm the presence of specific structural motifs within the molecule.

Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing their fragmentation patterns upon ionization. In the mass spectrum of pyrazole derivatives, the molecular ion peak (M+) is typically observed, and its m/z value corresponds to the molecular weight of the compound. chemguide.co.uk The fragmentation of pyrazole rings is influenced by the nature and position of substituents. researchgate.net

For pyrazole derivatives, common fragmentation pathways involve the loss of small molecules such as HCN, N₂, and H. researchgate.net The fragmentation pattern of substituted pyrazoles can be complex, with rearrangements and multiple bond cleavages occurring. researchgate.net For instance, in 1-methylpyrazole, the loss of a hydrogen atom preferably occurs from the methyl group, which can then rearrange. researchgate.net The stability of the resulting fragment ions often dictates the observed fragmentation pattern, with ions where the positive charge is stabilized, such as acylium ions ([RCO]⁺), often being prominent. chemguide.co.uk The presence of a phenyl group can lead to fragments corresponding to the phenyl cation or related aromatic species. The methyl group can be lost as a methyl radical. In amine-containing compounds, the molecular ion peak is characteristically an odd number, and alpha-cleavage next to the amine group is a common fragmentation pathway. libretexts.org

A detailed analysis of the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₁₀H₁₁N₃). Subsequent fragmentation could involve the loss of the amino group (NH₂), the methyl group (CH₃), or cleavage of the pyrazole ring, leading to a series of characteristic fragment ions that help to confirm its structure. chemguide.co.ukresearchgate.netlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. This technique is invaluable for confirming the identity of newly synthesized compounds and distinguishing between compounds with the same nominal mass. For pyrazole derivatives, HRMS has been used to confirm their structures. researchgate.netresearchgate.net The exact mass measurement of the molecular ion of this compound would provide definitive confirmation of its elemental formula, C₁₀H₁₁N₃.

Compound Molecular Formula Calculated Exact Mass Observed Mass (HRMS) Reference
This compoundC₁₀H₁₁N₃173.0953Data not available in search results nist.gov
(E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimineC₁₇H₁₃N₅327.1222328 ([M+H]⁺) researchgate.net

X-ray Crystallography

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.

A single-crystal X-ray diffraction study of this compound would provide the definitive arrangement of its atoms in the solid state, confirming the positions of the methyl, phenyl, and amine substituents on the pyrazole ring.

The data obtained from X-ray crystallography also allows for a detailed analysis of the molecular conformation and the nature of intermolecular interactions within the crystal lattice. lookchem.comimedpub.com These interactions, which include hydrogen bonds and van der Waals forces, play a critical role in determining the packing of molecules in the crystal. lookchem.comimedpub.comcardiff.ac.uk

In pyrazole derivatives, the presence of nitrogen atoms in the ring and functional groups like amines allows for the formation of various hydrogen bonds, such as N-H···N and N-H···O. cardiff.ac.uknih.gov For example, in the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds. researchgate.net The phenyl rings in these structures can participate in π-π stacking and C-H···π interactions, further stabilizing the crystal packing. imedpub.com The conformation of the molecule, including the planarity of the pyrazole ring and the dihedral angles between the rings, is also determined. nih.govnih.gov For example, in several N-substituted pyrazoline compounds, the pyrazole ring is nearly planar. nih.gov

An analysis of the crystal structure of this compound would likely reveal intermolecular N-H···N hydrogen bonds involving the pyrazole nitrogen and the exocyclic amine group, leading to the formation of dimers or extended chains. The relative orientation of the phenyl and pyrazole rings would also be a key feature of its solid-state conformation.

Compound Derivative Dihedral Angle (Pyrazole/Phenyl) Intermolecular Interactions Reference
4-Methyl-5-phenyl-1H-pyrazol-3-ol39.57 (14)° and 41.95 (13)°O—H⋯N, N—H⋯O, C—H⋯π nih.gov
4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione59.83 (9)°N—H⋯N, N—H⋯S researchgate.net
4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one17.00 (6)°C—H⋯O nih.gov

Other Spectroscopic and Analytical Methods

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For pyrazole derivatives, the UV-Vis spectra typically show absorption bands corresponding to π → π* and n → π* transitions. researchgate.netnih.govacs.org The position and intensity of these bands are influenced by the substituents on the pyrazole ring and the solvent used. nih.gov The extended conjugation provided by the phenyl group in this compound is expected to result in absorption bands in the UV region. The presence of the amino group, an auxochrome, may cause a bathochromic (red) shift of the absorption maxima. For instance, a study on (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine showed electronic transitions at 415 nm and 325 nm, indicating an extended conjugated system. researchgate.net

Compound/Derivative Class Observed Electronic Transitions (λmax) Reference
Azomethine-pyrazole derivative282 nm nih.gov
Pyrazole-based compounds200-400 nm acs.org
(E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine415 nm, 325 nm researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. This method is employed to experimentally determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. The experimental results are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the found and calculated values serves as a crucial verification of the compound's purity and empirical formula.

The theoretical and experimental elemental analysis data are summarized in the interactive table below. The data for the derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-amine are sourced from a study on the synthesis of substituted pyrazoles. researchgate.net

Interactive Data Table: Elemental Analysis of this compound and its Isomeric Derivatives

CompoundElementCalculated (%)Found (%)Source
This compoundC69.34-Theoretical
H6.40-Theoretical
N24.26-Theoretical
5-Amino-3-methyl-1-phenyl-1H-pyrazol-N-phenylacetamide (Isomeric Derivative 3a)C69.5069.29 researchgate.net
H5.305.45 researchgate.net
N25.2025.25 researchgate.net
5-Amino-3-methyl-1-phenyl-1H-pyrazol-N-(p-tolyl)acetamide (Isomeric Derivative 3b)C70.2570.09 researchgate.net
H5.905.88 researchgate.net
N24.1524.05 researchgate.net
5-Amino-3-methyl-1-phenyl-1H-pyrazol-N-(p-methoxyphenyl)acetamide (Isomeric Derivative 3c)C66.7066.44 researchgate.net
H5.405.58 researchgate.net
N22.9022.79 researchgate.net

The close agreement between the calculated and found percentages for the derivatives of the isomeric 3-methyl-1-phenyl-1H-pyrazol-5-amine demonstrates the utility and precision of elemental analysis in confirming the successful synthesis and purity of these pyrazole compounds. researchgate.net Such results provide a strong foundation for the structural elucidation and further investigation of these molecules.

Structure Activity Relationship Sar Studies and Molecular Design of Pyrazole 1 Amine Derivatives

Impact of Substituents on the Pyrazole (B372694) Ring (e.g., 4-Methyl, 3-Phenyl)

The pyrazole ring is an aromatic heterocycle whose electronic and steric properties can be finely tuned by the introduction of various substituents. In the case of 4-Methyl-3-phenyl-1H-pyrazol-1-amine, the methyl group at the C4 position and the phenyl group at the C3 position significantly modulate the molecule's properties.

The electronic nature of substituents on the pyrazole ring can profoundly influence its reactivity and interaction with biological targets. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the pyrazole core, which in turn affects its acidity, basicity, and ability to participate in hydrogen bonding and other non-covalent interactions.

The 4-methyl group is a weak electron-donating group through an inductive effect (+I). This localized donation of electron density can increase the basicity of the pyridine-like nitrogen atom (N2) of the pyrazole ring. nih.govmdpi.com Conversely, it can also increase the acidity of the pyrrole-like NH group in N-unsubstituted pyrazoles. nih.govmdpi.com The steric bulk of the methyl group at the C4 position can also play a role in directing the orientation of adjacent substituents and influencing how the molecule fits into a binding pocket of a biological target.

The 3-phenyl group exerts a more complex influence. Electronically, the phenyl ring can act as either an electron-donating or electron-withdrawing group depending on the nature of any further substitutions on the phenyl ring itself. Through resonance, the phenyl ring can delocalize the π-electrons of the pyrazole core. Sterically, the phenyl group is bulky and can create significant steric hindrance, which can be a critical determinant for biological activity. This steric effect can dictate the preferred conformation of the molecule and impact its ability to interact with a receptor. acs.orgnih.gov

Substituent Position Electronic Effect Steric Effect Potential Impact on Molecular Functionality
MethylC4Electron-donating (+I)ModerateIncreases basicity of N2; influences binding pocket interactions.
PhenylC3Can be electron-donating or withdrawing (resonance)HighInfluences π-stacking interactions; dictates molecular conformation.

This table provides a summary of the electronic and steric effects of the 4-methyl and 3-phenyl substituents and their potential influence on the molecular functionality of this compound.

The presence of aromatic and heteroaromatic moieties, such as the 3-phenyl group, is a common feature in many biologically active pyrazole derivatives. These groups can engage in various non-covalent interactions that are crucial for molecular recognition and binding affinity.

The phenyl group at the C3 position can participate in several key interactions:

Hydrophobic Interactions: The nonpolar nature of the phenyl ring favors its placement in hydrophobic pockets of a receptor, shielding it from the aqueous environment.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged residues like lysine or arginine.

Furthermore, the substitution pattern on the 3-phenyl ring can be exploited to fine-tune the electronic properties and introduce additional interaction points. For instance, introducing electron-withdrawing groups like halogens can lead to halogen bonding, while electron-donating groups like methoxy can act as hydrogen bond acceptors. The introduction of a phenyl ring at the C3 position has been shown to be important for the activity of certain pyrazole-based inhibitors. nih.gov

Modifications at the 1-Amino Position

The primary amine at the N1 position of the pyrazole ring is a key functional handle for derivatization and a critical determinant of the molecule's physicochemical and biological properties.

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. This allows for the synthesis of a diverse library of derivatives with modified properties. Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can modulate the electronic properties and introduce new hydrogen bonding capabilities.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as hydrogen bond donors and acceptors.

Alkylation: Introduction of alkyl or aryl groups to form secondary or tertiary amines. This can alter the lipophilicity and steric profile of the molecule.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

These derivatizations can significantly impact the molecule's solubility, membrane permeability, and metabolic stability, all of which are important considerations in drug design. iu.edu

Derivative Type Reaction Functional Group Potential Change in Properties
AmideAcylation-NHCORIncreased hydrogen bonding potential; altered electronics.
SulfonamideSulfonylation-NHSO₂RStrong hydrogen bond donor/acceptor; increased polarity.
Secondary AmineAlkylation-NHRIncreased lipophilicity; altered steric bulk.
Imine (Schiff Base)Condensation-N=CHRCan be a key pharmacophoric element; may be hydrolytically labile.

This table illustrates common derivatization strategies for the primary amine at the 1-position of the pyrazole ring and the potential resulting changes in molecular properties.

The nature of the substituent at the 1-amino position can have a dramatic effect on the biological activity of pyrazole-1-amine derivatives. SAR studies have shown that even small changes in the N-substituent can lead to significant differences in potency and selectivity.

For instance, in some series of pyrazole-based inhibitors, the introduction of lipophilic moieties at the N1 position has resulted in a decrease in activity, suggesting that a free or less substituted N1 position might be favorable for binding. nih.gov In other cases, the addition of specific N-aryl groups has been shown to enhance activity, likely through additional interactions with the target protein. nih.gov

Design Principles for Enhanced Molecular Functionality

Based on SAR studies of pyrazole-1-amine derivatives, several design principles can be formulated to guide the development of new compounds with improved molecular functionality:

Scaffold Hopping and Bioisosteric Replacement: The pyrazole core can be considered a privileged scaffold. Replacing the phenyl group at C3 with other aromatic or heteroaromatic rings can lead to improved properties, such as enhanced solubility or metabolic stability, while maintaining key binding interactions.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design derivatives that fit optimally into the active site and form favorable interactions. This allows for a more rational approach to modifying the substituents on the pyrazole ring and at the 1-amino position.

Molecular Hybridization: Combining the pyrazole-1-amine scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. This strategy has been successfully employed in the design of various therapeutic agents.

Incorporation of Privileged Scaffolds and Pharmacophores

The molecular design of novel therapeutic agents often involves the incorporation of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The pyrazole nucleus is recognized as one such privileged scaffold due to its presence in a wide array of approved drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling the modulation of its physicochemical and pharmacological properties.

A common strategy in drug design is to hybridize the pyrazole core with other known pharmacophores to create novel molecules with potentially enhanced or synergistic activities. Pharmacophores are specific arrangements of molecular features essential for biological activity. For instance, the aminopyrazole moiety itself is a crucial pharmacophore in many biologically active compounds. The functionalization of the pyrazole nucleus with amino substituents at different positions has led to the development of multifunctional, pharmacologically active compounds. nih.gov

In the context of pyrazole-1-amine derivatives, the introduction of other privileged scaffolds can significantly influence their biological profile. For example, the benzenesulfonamide group is a well-known pharmacophore found in various drugs, including anti-inflammatory agents like celecoxib. Hybrid molecules combining a pyrazole ring with a benzenesulfonamide moiety have been synthesized and shown to exhibit potent biological activities. Similarly, the incorporation of a piperidine ring, another common pharmacophore, has been explored in the design of novel pyrazole-based inhibitors of enzymes like soluble epoxide hydrolase (sEH).

The rationale behind this approach is that the resulting hybrid molecule may interact with multiple binding sites on a target protein or even interact with multiple targets, leading to improved efficacy or a more desirable pharmacological profile. The pyrazole core often serves as a central scaffold, providing a rigid framework for the spatial orientation of other pharmacophoric groups.

Strategies for Modulating Electronic and Binding Properties

The electronic and binding properties of pyrazole-1-amine derivatives can be fine-tuned through various synthetic strategies to optimize their interaction with biological targets. These strategies often focus on modifying the substituents on the pyrazole ring and the exocyclic amine.

Modulation of Electronic Properties:

Computational methods, such as Density Functional Theory (DFT), are often employed to predict how different substituents will affect the electronic properties of the pyrazole core. These theoretical calculations can guide the synthetic efforts towards compounds with desired electronic characteristics.

Modulation of Binding Properties:

The binding affinity and selectivity of pyrazole-1-amine derivatives are critically dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies are instrumental in understanding how different functional groups contribute to binding. Key strategies include:

Steric Modifications: Introducing bulky or sterically demanding groups can enhance binding by promoting favorable hydrophobic interactions within a binding pocket or by excluding the molecule from binding to off-target proteins. Conversely, smaller substituents may be necessary to access sterically constrained binding sites.

Hydrophobic and Hydrophilic Balance: The lipophilicity of the molecule, often quantified by its logP value, is a crucial parameter for both target binding and pharmacokinetic properties. Modifying substituents to achieve an optimal balance of hydrophobic and hydrophilic character can improve both target engagement and drug-like properties.

Introduction of Specific Interaction Moieties: Functional groups capable of forming specific interactions, such as hydrogen bonds, ionic bonds, or halogen bonds, are often incorporated to enhance binding affinity. For example, the introduction of a hydroxyl or amino group can provide additional hydrogen bonding opportunities with the target protein.

By systematically varying the substituents on the pyrazole-1-amine scaffold and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR profile. This information is then used to guide the design of next-generation compounds with improved potency and selectivity.

Synthesis and Characterization of Advanced Pyrazole-1-amine Hybrids

Pyrazole-Oxindole and Pyrazole-Triazole Hybrid Systems

The synthesis of hybrid molecules incorporating the pyrazole-1-amine scaffold with other heterocyclic systems like oxindole and triazole has emerged as a promising strategy for developing novel compounds with diverse biological activities.

Pyrazole-Oxindole Hybrids:

Pyrazole-oxindole conjugates have been synthesized and investigated for their potential as anticancer agents. nih.gov A common synthetic route to these hybrids involves the Knoevenagel condensation of a 1,3-diaryl-1H-pyrazole-4-carbaldehyde with a substituted indolin-2-one (oxindole). nih.gov This reaction is typically carried out in a suitable solvent like methanol with a catalytic amount of a base such as piperidine. The resulting products are characterized by various spectroscopic techniques including FTIR, NMR, and HRMS.

Reactant 1 Reactant 2 Conditions Product Yield (%) Reference
1,3-Diaryl-1H-pyrazole-4-carbaldehydeIndolin-2-onePiperidine, Methanol, Reflux3-((1,3-Diaryl-1H-pyrazol-4-yl)methylene)indolin-2-oneNot Specified nih.gov
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde5-Methylindolin-2-onePiperidine, Methanol, Reflux5-Methyl-3-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)indolin-2-oneNot Specified nih.gov

Interactive Data Table: Synthesis of Pyrazole-Oxindole Hybrids

Pyrazole-Triazole Hybrids:

The combination of pyrazole and triazole moieties has led to the development of hybrid compounds with a range of biological activities. A versatile method for the synthesis of pyrazole-triazole hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction involves the coupling of a pyrazole-containing azide with a terminal alkyne, or vice versa.

One synthetic approach involves the initial formation of a pyrazole azide from the corresponding aminopyrazole. This azide can then be reacted with various alkynes to generate a library of 1,2,3-triazole-pyrazole hybrids. Alternatively, a pyrazole bearing an alkyne functionality can be reacted with an organic azide. For instance, 1H-pyrazol researchgate.netresearchgate.netresearchgate.nettriazole-benzenesulphonamide hybrids have been synthesized with high yields under eco-friendly conditions using a Cu(II) catalyst and sodium ascorbate in a water-tBuOH solvent system. researchgate.net

Pyrazole Precursor Triazole Precursor Reaction Type Conditions Product Yield (%) Reference
Benzenesulfonamide with terminal alkyneSubstituted aromatic azideClick Reaction (CuAAC)Cu(II), Sodium Ascorbate, H2O-tBuOH, RT1H-Pyrazol researchgate.netresearchgate.netresearchgate.nettriazole-benzenesulphonamide hybrid81-92 researchgate.net
3-Phenyl-1H-pyrazole-4-carbaldehyde4-Amino-4H-1,2,4-triazole-3-thiolCondensationEthanol, H2SO4 (cat.), Reflux4-{[(E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]amino}-1H-1,2,4-triazole-5(4H)-thione79 nih.gov

Interactive Data Table: Synthesis of Pyrazole-Triazole Hybrids

The characterization of these hybrid systems relies on a combination of spectroscopic methods. 1H and 13C NMR are used to elucidate the structure and confirm the connectivity of the atoms, while IR spectroscopy helps to identify the functional groups present. Mass spectrometry is employed to determine the molecular weight of the synthesized compounds.

Bis(pyrazolyl)methanes and Related Multi-Heterocyclic Constructs

Bis(pyrazolyl)methanes are a class of compounds where two pyrazole rings are linked by a methylene bridge. These molecules and their derivatives are of significant interest as ligands in coordination chemistry and have also shown a range of biological activities.

The synthesis of bis(pyrazolyl)methanes can be achieved through various methods. A common approach involves the reaction of a pyrazole with a suitable methylene source, such as dichloromethane or formaldehyde, in the presence of a base. For instance, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have been synthesized via a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature. nih.gov This method offers the advantage of high yields and a simple work-up procedure. nih.gov

Pyrazole Precursor Aldehyde Catalyst Product Yield (%) Reference
3-Methyl-1-phenyl-5-pyrazoloneVarious BenzaldehydesSodium Acetate4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)High to Excellent nih.gov
3-Methyl-1-phenyl-5-pyrazolin-5-oneAromatic AldehydeHexadecyltrimethyl-ammonium bromideAryl-bis(3-methyl-1-phenyl-5-pyrazolone-4-yl)methaneHigh researchgate.net

Interactive Data Table: Synthesis of Bis(pyrazolyl)methanes

The characterization of these compounds is performed using standard analytical techniques. NMR spectroscopy is crucial for confirming the presence of the methylene bridge and the substitution pattern on the pyrazole rings. Mass spectrometry provides the molecular weight, and IR spectroscopy helps in identifying the functional groups. In some cases, single-crystal X-ray diffraction is used to determine the solid-state structure of these molecules.

Related multi-heterocyclic constructs involve linking the pyrazole-1-amine scaffold to other heterocyclic rings, either directly or through a linker. The synthetic strategies for these molecules are diverse and depend on the nature of the desired heterocyclic systems. These constructs are designed to explore new chemical space and to develop molecules with novel pharmacological profiles by combining the properties of different heterocyclic rings.

Pyrazole-Tetrazole Hybrid Compounds

The hybridization of pyrazole and tetrazole rings into a single molecular entity has garnered significant attention due to the interesting pharmacological properties exhibited by both individual heterocycles. Tetrazole is often considered a bioisostere of the carboxylic acid group, which can lead to improved metabolic stability and cell permeability.

Several synthetic strategies have been developed to access pyrazole-tetrazole hybrids. A common method involves the [3+2] cycloaddition reaction between a nitrile-containing pyrazole derivative and an azide source, typically sodium azide in the presence of an ammonium salt or a Lewis acid. For example, 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives have been synthesized from 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles by reacting them with sodium azide and ammonium chloride in DMF. mdpi.com

Another approach involves the direct alkylation of a pre-formed pyrazole-tetrazole scaffold or the condensation of pyrazole and tetrazole precursors. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Pyrazole Precursor Azide Source Conditions Product Yield (%) Reference
1-Aryl-3-methyl-1H-pyrazole-4-carbonitrileSodium Azide, Ammonium ChlorideDMF5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazoleNot Specified mdpi.com
4-AminoacetophenoneSodium Azide, Triethyl orthoformate, Acetic acid-Acetophenone tetrazoleNot Specified mdpi.com

Interactive Data Table: Synthesis of Pyrazole-Tetrazole Hybrids

Reaction Mechanisms and Chemical Transformations of 4 Methyl 3 Phenyl 1h Pyrazol 1 Amine

Mechanism of Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole ring system is a cornerstone of heterocyclic chemistry, with cyclocondensation and cycloaddition reactions representing the most prevalent pathways.

Detailed Mechanistic Pathways of Cyclocondensation Reactions

The most common and classic method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.govnih.gov For 1-aminopyrazoles, this typically involves the reaction of a substituted hydrazine with a β-ketonitrile or another 1,3-dielectrophilic precursor. beilstein-journals.orgchim.it

The mechanism proceeds through a well-established two-step pathway:

Hydrazone Formation : The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on the more electrophilic carbonyl carbon of the 1,3-dielectrophile. This is followed by the elimination of a water molecule to form a hydrazone intermediate. nih.gov

Intramolecular Cyclization : The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the other electrophilic center (e.g., the nitrile carbon). chim.it This ring-closing step is typically followed by dehydration or another elimination process, leading to the formation of the stable, aromatic pyrazole ring.

The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines, is a critical aspect of this synthesis. nih.govnih.gov Alternative pathways, such as the reaction of isoxazoles with hydrazine, also follow a cyclocondensation mechanism. The isoxazole first undergoes ring-opening to form a β-ketonitrile intermediate, which then reacts with the hydrazine as described above. chim.itencyclopedia.pub

Radical and Ionic Mechanisms in Cycloadditions

Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction, which involves the reaction of a 1,3-dipole with a dipolarophile (such as an alkyne or alkene). rrbdavc.orguchicago.edunih.gov

Ionic Mechanism: The most prominent pathway in this category is the 1,3-dipolar cycloaddition involving nitrile imines as the key 1,3-dipole. rrbdavc.orgresearchgate.net

Formation of the 1,3-Dipole : Nitrile imines are typically unstable and are generated in situ. A common method involves the dehydrogenation or dehydrohalogenation of a hydrazone or a hydrazonoyl halide, often using an oxidant or a base. researchgate.net

Cycloaddition : The generated nitrile imine then reacts with a suitable dipolarophile, such as an alkyne. The reaction is generally considered a concerted pericyclic process where the π-systems of the dipole and dipolarophile interact to form the five-membered pyrazole ring in a single step. researchgate.netresearchgate.net

Radical Mechanism: While the concerted ionic mechanism is widely accepted, some cycloaddition reactions may proceed through radical pathways. A mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization.

Reactivity of the 1-Amino Group

The exocyclic amino group at the N-1 position is a key site of reactivity, enabling a wide array of derivatizations and transformations.

Amination Reactions and Derivatization Pathways

The 1-amino group imparts significant nucleophilic character to the molecule, allowing for various functionalization reactions.

Alkylation and Acylation : The amino group can be selectively alkylated or acylated under appropriate conditions. For instance, in molecules with multiple amino groups, the relative nucleophilicity determines the site of reaction. nih.govacs.org Protecting group strategies, such as using a tert-butyloxycarbonyl (Boc) group, can be employed to achieve selective functionalization of less reactive amino sites. nih.govacs.org

Formation of Fused Heterocycles : The 1-amino group, in concert with the nucleophilic C-4 position of the pyrazole ring, can act as a binucleophile. beilstein-journals.org Reaction with 1,3-dielectrophiles, such as enaminones or β-diketones, can lead to condensation and cyclization, forming fused heterocyclic systems like pyrazolo[3,4-b]pyridines. The reaction mechanism involves the formation of an intermediate that undergoes cyclization between the C-4 of the pyrazole and the carbonyl group of the reaction partner. beilstein-journals.org

Diazotization : A crucial transformation of the primary amino group is its conversion to a diazonium salt via diazotization with reagents like sodium nitrite or tert-butyl nitrite. nih.gov This creates a highly labile leaving group (N₂) that can be substituted in subsequent reactions, such as Sandmeyer-type reactions, to introduce a variety of substituents (e.g., halogens) onto the N-1 position. nih.gov

Reaction TypeReagentsProduct TypeReference
AlkylationAlkyl Halide, BaseN-Alkyl-1-aminopyrazole nih.govacs.org
ProtectionBoc₂ON-Boc-1-aminopyrazole nih.govacs.org
CondensationEnaminone, Acetic AcidPyrazolo[3,4-b]pyridine beilstein-journals.org
Diazotizationtert-Butyl Nitrite, I₂1-Iodopyrazole nih.gov

Oxidative Transformations of the Amine Moiety

The 1-amino group is susceptible to oxidation, leading to significant structural rearrangements or coupling reactions.

Oxidative Rearrangement to 1,2,3-Triazines : A classic transformation of 1-aminopyrazoles is their oxidative rearrangement to 1,2,3-triazines. This is commonly achieved using lead(IV) acetate as the oxidant. rsc.org In this rearrangement, the exocyclic amino group becomes incorporated into the newly formed triazine ring, specifically forming the central nitrogen (N-2) of the triazine. rsc.org

Oxidative N-N Coupling : Under different oxidative conditions, N-N coupling can occur to form azopyrazoles. mdpi.com Electrochemical methods or chemical oxidants like electrogenerated NaOCl can facilitate this transformation. mdpi.comresearchgate.net The proposed mechanisms can involve the initial oxidation of the aminopyrazole to a radical cation or N-H halogenation followed by N-H amination to a hydrazo intermediate, which is then oxidized to the final azo product. mdpi.com

Oxidant/MediatorProduct TypeReference
Lead(IV) Acetate1,2,3-Triazine rsc.org
Electrogenerated NaOCl/Br₂Azopyrazole mdpi.comresearchgate.net
NiO(OH) (electrogenerated)Azopyrazole mdpi.com

Reactions at the Pyrazole Core

The pyrazole ring itself is aromatic and can undergo substitution reactions, although its reactivity is influenced by the substituents and the two nitrogen atoms. The C-4 position is the most electron-rich and thus the primary site for electrophilic attack. rrbdavc.orgresearchgate.netnih.gov Positions C-3 and C-5 are generally deactivated towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. rrbdavc.orgresearchgate.net

Notable reactions at the pyrazole core include:

Electrophilic Halogenation : The C-4 position of the pyrazole ring is susceptible to electrophilic halogenation. encyclopedia.pubmdpi.com This reaction can be achieved with various halogenating reagents such as chlorine, bromine, iodine, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS). mdpi.com In the context of N-aminopyrazoles, halogenation at the C-4 position can compete with the oxidation of the 1-amino group. The choice of reagent and reaction conditions can favor one pathway over the other. For example, certain reagents may lead primarily to 1-amino-4-halopyrazoles. mdpi.com

Other Electrophilic Substitutions : The nucleophilic C-4 position can also participate in other canonical electrophilic aromatic substitution reactions, including nitration, sulfonation, and Vilsmeier-Haack formylation. researchgate.netscribd.com

Nucleophilic Reactivity : As mentioned in section 6.2.1, the C-4 carbon can also act as a nucleophile in condensation reactions with electrophiles to form fused ring systems, highlighting its dual reactivity depending on the reaction partner. beilstein-journals.org

Reaction TypeReagentsPosition of AttackProduct TypeReference
HalogenationCl₂, Br₂, I₂, NBS, NCSC-44-Halopyrazole encyclopedia.pubmdpi.com
NitrationHNO₃ / H₂SO₄C-44-Nitropyrazole scribd.com
SulfonationFuming H₂SO₄C-4Pyrazole-4-sulfonic acid scribd.com
FormylationPOCl₃, DMFC-44-Formylpyrazole scribd.com

Electrophilic and Nucleophilic Aromatic Substitution

Detailed experimental data on the electrophilic and nucleophilic aromatic substitution reactions specifically for 4-methyl-3-phenyl-1H-pyrazol-1-amine is not available in the reviewed scientific literature. The following discussion is based on the general reactivity patterns observed for the pyrazole nucleus.

Electrophilic Aromatic Substitution:

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is influenced by the electronic effects of the substituents on the ring. In the case of this compound, the pyrazole ring has the following substituents: an amino group at the N1 position, a phenyl group at the C3 position, and a methyl group at the C4 position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. Given the electron-donating nature of the methyl and amino groups in this compound, the pyrazole ring is not activated for nucleophilic attack under normal conditions.

However, the exocyclic amino group at the N1 position can itself act as a nucleophile in various reactions. scirp.org For instance, it can undergo reactions with electrophiles, leading to the formation of new bonds at the nitrogen atom.

Table 1: Predicted Reactivity of this compound in Aromatic Substitution Reactions

Reaction TypePredicted Site of ReactionInfluencing Factors
Electrophilic Aromatic SubstitutionC5 position of the pyrazole ring- C4 position is blocked by a methyl group.- Directing effects of the N1-amino and C3-phenyl groups.
Nucleophilic Aromatic SubstitutionUnlikely on the pyrazole ring- Electron-rich nature of the pyrazole ring due to the methyl and amino substituents.
Nucleophilic reaction of the amino groupN1-amino group- The lone pair of electrons on the nitrogen atom makes it a nucleophilic center.

Metal-Catalyzed Cross-Coupling Reactions (General Applicability to Pyrazoles)

While specific examples of metal-catalyzed cross-coupling reactions involving this compound are not documented in the available literature, the general applicability of these reactions to the pyrazole scaffold is well-established. unl.ptmdpi-res.comdntb.gov.uamdpi.comnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For a cross-coupling reaction to occur on the pyrazole ring of this compound, a leaving group (typically a halide) would need to be present on one of the carbon atoms of the ring. Assuming a halogenated derivative of this compound was available, several types of metal-catalyzed cross-coupling reactions could be envisioned:

Suzuki Coupling: Reaction of a pyrazolyl halide with a boronic acid or ester in the presence of a palladium catalyst.

Heck Coupling: Reaction of a pyrazolyl halide with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction of a pyrazolyl halide with a terminal alkyne in the presence of palladium and copper catalysts. unl.pt

Buchwald-Hartwig Amination: Reaction of a pyrazolyl halide with an amine in the presence of a palladium catalyst to form a C-N bond.

Furthermore, the N1-amino group of this compound could potentially participate in N-arylation reactions, another form of metal-catalyzed cross-coupling, to form a new N-C bond.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for Halogenated Derivatives of this compound

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
SuzukiBoronic acid/esterPalladium(0) complexesC-C
HeckAlkenePalladium(0) complexesC-C
SonogashiraTerminal alkynePalladium(0) and Copper(I)C-C
Buchwald-HartwigAminePalladium(0) complexesC-N

Rearrangement Reactions

ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) Mechanisms in Pyrazole Chemistry

The ANRORC mechanism is a well-documented pathway in heterocyclic chemistry, including for some pyrazole derivatives. wikipedia.org This mechanism involves the A ddition of a N ucleophile, followed by R ing O pening, and subsequent R ing C losure. It serves as an alternative pathway to direct nucleophilic substitution.

There are no specific studies in the reviewed literature that report an ANRORC-type rearrangement for this compound. The likelihood of such a reaction would depend on the specific reaction conditions and the nature of the attacking nucleophile.

In the context of pyrazoles, an ANRORC mechanism could theoretically be initiated by the attack of a strong nucleophile at an electrophilic carbon atom of the pyrazole ring, leading to the cleavage of a ring bond. The resulting open-chain intermediate would then need to be able to undergo a subsequent intramolecular cyclization to form a new heterocyclic ring. The presence of the N1-amino group in this compound introduces a unique structural feature. The N-N bond is a potential site for reactivity that could play a role in rearrangement reactions under specific conditions. However, without experimental evidence, any proposed ANRORC mechanism for this particular compound remains speculative.

An Exploration of Pyrazole-1-amines: Broader Academic Significance and Future Research Trajectories

The field of heterocyclic chemistry is foundational to the development of new materials and synthetic methodologies. Within this domain, pyrazole-containing compounds are a significant class of N-heterocycles, valued for their adaptability as synthetic intermediates in creating important chemicals for materials science, industry, and biological applications. mdpi.comdoaj.org The functionalization of the pyrazole nucleus with amino substituents, in particular, has yielded multifunctional compounds with notable pharmacological activity. mdpi.comnih.gov This article delves into the wider academic importance and potential research avenues for pyrazole-1-amines, a key subclass of these versatile compounds.

Q & A

Q. What are the common synthetic routes for 4-methyl-3-phenyl-1H-pyrazol-1-amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation reactions. For example, thiourea analogs can react with hydrazine derivatives under reflux in polar solvents (e.g., ethanol) to form pyrazole cores . Optimization involves controlling stoichiometry, temperature (e.g., 35–80°C), and catalysts like cesium carbonate or copper(I) bromide to enhance regioselectivity and reduce side products. Microwave-assisted synthesis may improve reaction efficiency .

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, halogenated derivatives of similar pyrazole amines have been resolved using SHELXL refinement , with data collected at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. Complementary techniques include 1H^1 \text{H}/13C^{13} \text{C} NMR for functional group verification and HRMS for molecular weight confirmation .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity patterns of this compound?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic sites. HOMO-LUMO gaps quantify kinetic stability, while Mulliken charges reveal electron distribution in the pyrazole ring and substituents. These insights guide derivatization strategies for targeted bioactivity .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazole amines?

Discrepancies in antibacterial or antitubercular activity (e.g., MIC variations) often arise from subtle structural differences (e.g., halogen positioning). Rigorous structure-activity relationship (SAR) studies are critical. For example, replacing a methoxy group with fluorine in analogs of O-1302 significantly altered binding to biological targets . Dose-response assays and molecular docking (e.g., using AutoDock Vina) can validate hypotheses .

Q. How does hydrogen bonding and crystal packing influence the stability of this compound derivatives?

SCXRD studies of related compounds show intramolecular C–H⋯N hydrogen bonds forming S(6) ring motifs, while intermolecular N–H⋯N bonds create zigzag supramolecular chains. These interactions stabilize the crystal lattice and can affect solubility and bioavailability . Thermal analysis (TGA/DSC) further correlates packing efficiency with decomposition temperatures .

Q. What advanced refinement tools (e.g., SHELX) are essential for resolving disordered structures in crystallographic studies?

SHELXL employs least-squares refinement with restraints for disordered atoms (e.g., rotating methyl groups). Key steps include:

  • Using PART and SIMU instructions to model anisotropic displacement parameters.
  • Applying TWIN/BASF commands for twinned crystals.
  • Validating with R-factor convergence (<5%) and Δ/σ(max) < 0.001 .

Q. How are mechanistic pathways validated in the synthesis of pyrazole-amine derivatives?

Isotopic labeling (e.g., 15N^{15} \text{N}-hydrazine) tracks nitrogen incorporation, while in situ FTIR monitors intermediate formation (e.g., enamine or imine stages). For example, the reaction of 5-methyl-1-phenylpyrazole intermediates with aldehydes under solvent-free conditions forms α,β-unsaturated ketones, confirmed by 1H^1 \text{H} NMR coupling constants (J=1618HzJ = 16–18 \, \text{Hz}) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment in pyrazole-amine research?

  • HPLC-PDA : Detects impurities at 0.1% levels using C18 columns (acetonitrile/water gradients).
  • Elemental Analysis : Validates C/H/N ratios within ±0.3% of theoretical values.
  • X-ray Powder Diffraction (XRPD) : Confirms polymorphic purity for crystalline batches .

Q. How are bioactivity assays designed to minimize false positives in pyrazole-amine derivatives?

  • Counter-Screening : Test compounds against unrelated targets (e.g., kinase panels) to exclude promiscuous binders.
  • Cytotoxicity Controls : Use MTT assays on mammalian cell lines (e.g., HEK293) to distinguish specific activity from general toxicity .

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